![molecular formula C17H21N3O4S2 B13959999 2-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B13959999.png)
2-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzothiazole ring, a pyrrolidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting from a nitroaniline derivative, cyclization with sulfur and other reagents to form the benzothiazole ring.
Attachment of the Pyrrolidine Ring: Introduction of the pyrrolidine ring through nucleophilic substitution or other suitable reactions.
Esterification: Conversion of the carboxylic acid group to the tert-butyl ester using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The benzothiazole ring can participate in various reduction reactions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Amino Derivatives: From reduction of the nitro group.
Substituted Benzothiazoles: From various substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: Used in the study of biological systems due to its unique structure.
Medicine
Drug Development: Potential use as a pharmacophore in drug design.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in drug development, it might interact with specific enzymes or receptors, modulating their activity. The benzothiazole ring is known to interact with various biological targets, potentially affecting signaling pathways or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzothiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: Lacks the nitro group.
2-(5-Methyl-benzothiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: Has a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in 2-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester might confer unique reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C17H21N3O4S2 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
tert-butyl 2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H21N3O4S2/c1-17(2,3)24-16(21)19-8-4-5-12(19)10-25-15-18-13-9-11(20(22)23)6-7-14(13)26-15/h6-7,9,12H,4-5,8,10H2,1-3H3 |
InChI Key |
YCAWAKHLYNUNQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CSC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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